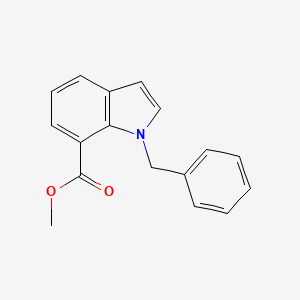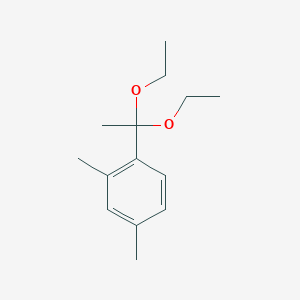![molecular formula C84H75B B14243212 tris[4-(3,5-diphenylphenyl)-2,3,5,6-tetramethylphenyl]borane CAS No. 492446-97-6](/img/structure/B14243212.png)
tris[4-(3,5-diphenylphenyl)-2,3,5,6-tetramethylphenyl]borane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tris[4-(3,5-diphenylphenyl)-2,3,5,6-tetramethylphenyl]borane is a complex organoboron compound known for its unique structural properties and potential applications in various fields of chemistry and materials science. This compound features a boron atom coordinated to three bulky aryl groups, which provide steric protection and influence its reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tris[4-(3,5-diphenylphenyl)-2,3,5,6-tetramethylphenyl]borane typically involves the reaction of boron trihalides with the corresponding aryl lithium or Grignard reagents. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
BCl3+3ArLi→B(Ar)3+3LiCl
where Ar represents the aryl group 4-(3,5-diphenylphenyl)-2,3,5,6-tetramethylphenyl. The reaction is usually performed in anhydrous solvents such as tetrahydrofuran (THF) at low temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for cost-effectiveness and safety. Continuous flow reactors and automated systems can be employed to handle large volumes of reagents and ensure consistent product quality.
化学反应分析
Types of Reactions
Tris[4-(3,5-diphenylphenyl)-2,3,5,6-tetramethylphenyl]borane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: Reduction reactions can yield borohydrides or other reduced boron species.
Substitution: The aryl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products
Oxidation: Boronic acids or boronates.
Reduction: Borohydrides.
Substitution: Functionalized aryl boranes.
科学研究应用
Tris[4-(3,5-diphenylphenyl)-2,3,5,6-tetramethylphenyl]borane has several applications in scientific research:
Catalysis: It is used as a catalyst in various organic transformations, including hydroboration and polymerization reactions.
Materials Science: The compound is employed in the synthesis of advanced materials, such as boron-containing polymers and nanomaterials.
Medicinal Chemistry: It serves as a building block for the development of boron-based drugs and therapeutic agents.
Biological Studies: The compound is used in the study of boron-neutron capture therapy (BNCT) for cancer treatment.
作用机制
The mechanism of action of tris[4-(3,5-diphenylphenyl)-2,3,5,6-tetramethylphenyl]borane involves its ability to coordinate with various substrates and facilitate chemical transformations. The bulky aryl groups provide steric protection, allowing the boron center to interact selectively with specific molecular targets. This selectivity is crucial in catalytic processes and therapeutic applications.
相似化合物的比较
Similar Compounds
- Tris(3,5-dimethylphenyl)phosphine
- Tris(3,4,5-trifluorophenyl)borane
- Tris(2,4,6-trimethylphenyl)borane
Uniqueness
Tris[4-(3,5-diphenylphenyl)-2,3,5,6-tetramethylphenyl]borane is unique due to its large and bulky aryl groups, which provide enhanced steric protection and influence its reactivity. This makes it particularly useful in applications requiring high selectivity and stability, such as catalysis and materials science.
属性
CAS 编号 |
492446-97-6 |
|---|---|
分子式 |
C84H75B |
分子量 |
1095.3 g/mol |
IUPAC 名称 |
tris[4-(3,5-diphenylphenyl)-2,3,5,6-tetramethylphenyl]borane |
InChI |
InChI=1S/C84H75B/c1-52-58(7)82(59(8)53(2)79(52)76-46-70(64-31-19-13-20-32-64)43-71(47-76)65-33-21-14-22-34-65)85(83-60(9)54(3)80(55(4)61(83)10)77-48-72(66-35-23-15-24-36-66)44-73(49-77)67-37-25-16-26-38-67)84-62(11)56(5)81(57(6)63(84)12)78-50-74(68-39-27-17-28-40-68)45-75(51-78)69-41-29-18-30-42-69/h13-51H,1-12H3 |
InChI 键 |
PUFNKQFNAYUPHS-UHFFFAOYSA-N |
规范 SMILES |
B(C1=C(C(=C(C(=C1C)C)C2=CC(=CC(=C2)C3=CC=CC=C3)C4=CC=CC=C4)C)C)(C5=C(C(=C(C(=C5C)C)C6=CC(=CC(=C6)C7=CC=CC=C7)C8=CC=CC=C8)C)C)C9=C(C(=C(C(=C9C)C)C1=CC(=CC(=C1)C1=CC=CC=C1)C1=CC=CC=C1)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(4-{(E)-[4-(Didodecylamino)phenyl]diazenyl}phenyl)butanoic acid](/img/structure/B14243143.png)
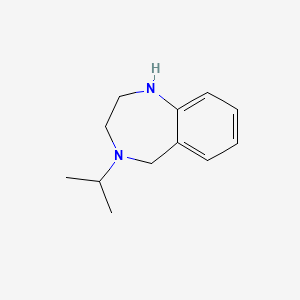
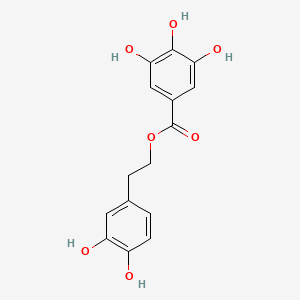
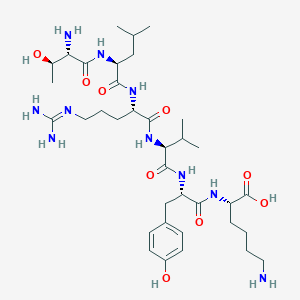
![Benzonitrile, 4-[4-(2-pyridinylmethyl)-1-piperazinyl]-](/img/structure/B14243170.png)
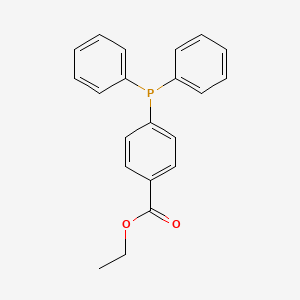
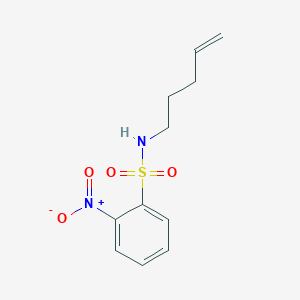
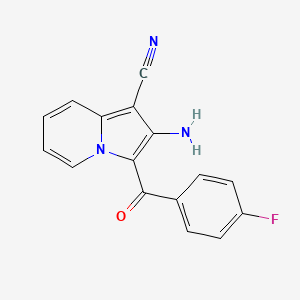
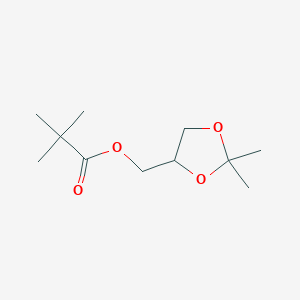
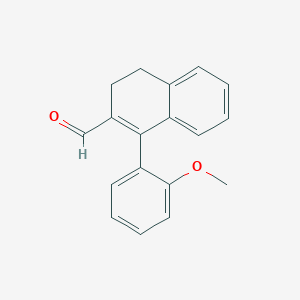
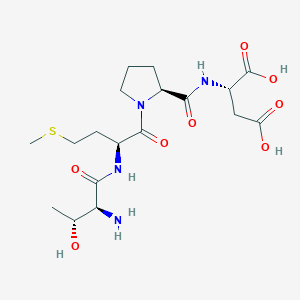
![2-amino-7-methyl-4-(3-nitrophenyl)-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B14243194.png)
